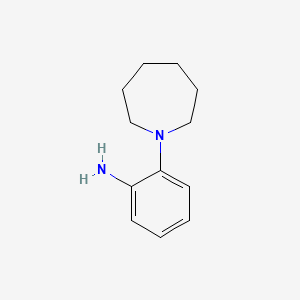

2-(Azepan-1-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-11-7-3-4-8-12(11)14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZCGYFNGBWOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424495 | |

| Record name | 2-(azepan-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51627-46-4 | |

| Record name | 2-(azepan-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(azepan-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Azepan-1-yl)aniline: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-(Azepan-1-yl)aniline is limited. This guide provides a comprehensive overview based on available information, theoretical predictions, and established principles of organic chemistry for analogous structures.

Introduction

This compound is an organic compound featuring a bicyclic structure where an azepane ring is fused to an aniline moiety at the ortho position. This unique structural motif, combining a saturated seven-membered heterocycle with an aromatic amine, makes it a molecule of interest in medicinal chemistry and materials science. The azepane ring can influence the molecule's conformational flexibility and lipophilicity, while the aniline group provides a site for further chemical modifications and potential biological interactions. This guide aims to provide a detailed summary of its known and predicted chemical properties, alongside methodologies for its structural elucidation.

Chemical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes available data from chemical suppliers and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | PubChem[1] |

| Molecular Weight | 190.29 g/mol | Multiple sources[2][3][4] |

| CAS Number | 51627-46-4 | Multiple sources[2][3][4] |

| Boiling Point | 329.7 °C at 760 mmHg | MOLBASE[5] |

| Predicted logP | 2.6 | PubChemLite[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: The boiling point is from a single supplier and may not be experimentally verified. The logP value is a computational prediction. Experimental determination of properties like melting point and solubility is required for a complete chemical profile.

Structure Elucidation: Experimental Protocols

The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques. The following sections detail the expected methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Aromatic Protons (4H): Approximately 6.5-7.5 ppm. The ortho, meta, and para protons on the aniline ring will exhibit distinct multiplets due to coupling. The proximity of the bulky azepane group will influence their precise shifts.

-

-NH₂ Protons (2H): A broad singlet typically between 3.5 and 5.0 ppm. The chemical shift can vary significantly with concentration and solvent. This peak will disappear upon D₂O exchange.

-

Azepane Protons (12H): Multiple overlapping multiplets in the aliphatic region, likely between 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen (N-CH₂) will be the most downfield.

-

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) may be required.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Aromatic Carbons (6C): In the range of 115-150 ppm. The carbon attached to the azepane nitrogen will be significantly downfield.

-

Azepane Carbons (6C): In the aliphatic region, typically between 25 and 55 ppm. The carbons adjacent to the nitrogen will be the most downfield.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Results:

-

Molecular Ion (M⁺): A peak at m/z = 190.29 would confirm the molecular weight.

-

Fragmentation Pattern:

-

Alpha-cleavage adjacent to the azepane nitrogen is a likely fragmentation pathway, leading to the loss of alkyl radicals from the ring.

-

Cleavage of the C-N bond connecting the azepane and aniline rings.

-

Fragmentation of the aniline ring itself, though this is generally less favorable.

-

-

High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass, allowing for the unambiguous determination of the molecular formula (e.g., Calculated for C₁₂H₁₉N₂ [M+H]⁺: 191.1543; Found: [experimental value]).

-

X-ray Crystallography

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the definitive three-dimensional structure.

-

Crystal Growth: Techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution would be employed. A variety of solvents should be screened.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, providing precise bond lengths, bond angles, and conformational information.

Synthesis Workflow

Characterization Workflow

For a novel or uncharacterized compound like this compound, a logical workflow for its complete characterization would be as follows:

References

- 1. PubChemLite - this compound (C12H18N2) [pubchemlite.lcsb.uni.lu]

- 2. appchemical.com [appchemical.com]

- 3. 51627-46-4|this compound|BLD Pharm [bldpharm.com]

- 4. CAS:51627-46-4, 2-(氮杂环庚烷-1-基)苯胺-毕得医药 [bidepharm.com]

- 5. 2-(azepan-1-yl)aniline51627-46-4,Purity96%_Saan Chemical Technology (Shanghai) Co., Ltd. [molbase.com]

"2-(Azepan-1-yl)aniline" spectroscopic data (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(Azepan-1-yl)aniline. Due to the limited availability of experimentally derived spectra in public-access databases, this document combines predicted data, characteristic spectral features of analogous structures, and standardized experimental protocols. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Compound Identification

| Compound Name | This compound |

| CAS Number | 64853-41-8 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol |

| Structure |  |

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of hydrogen atoms. The predicted chemical shifts for this compound in CDCl₃ are presented below.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 6.7 - 7.2 | Multiplet | 4H |

| Amine (NH₂) | 3.5 - 4.5 | Broad Singlet | 2H |

| Azepane (α-CH₂) | 3.0 - 3.2 | Multiplet | 4H |

| Azepane (β, γ-CH₂) | 1.5 - 1.9 | Multiplet | 8H |

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

¹³C NMR Spectroscopy (Predicted)

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are listed below.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aromatic (C-N) | 145 - 150 |

| Aromatic (C-N, quat.) | 135 - 140 |

| Aromatic (CH) | 115 - 130 |

| Azepane (α-C) | 50 - 55 |

| Azepane (β, γ-C) | 25 - 30 |

Note: These are estimated values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy (Characteristic Absorptions)

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies. The table below lists the expected characteristic absorption bands for this compound.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch (Aromatic) | 1250 - 1350 | Strong |

| C-N Stretch (Aliphatic) | 1020 - 1250 | Medium |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for key fragments of this compound are presented.

| Ion | m/z (Predicted) |

| [M]⁺ | 190.15 |

| [M+H]⁺ | 191.15 |

| [M-NH₂]⁺ | 174.14 |

| [C₆H₄NH]⁺ | 92.06 |

| [Azepane]⁺ | 99.11 |

Source: Predicted data based on fragmentation patterns of similar structures.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

Caption: General workflow for NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

An In-Depth Technical Guide on the Potential Mechanism of Action of 2-(Azepan-1-yl)aniline in Biological Systems

Disclaimer: The compound "2-(Azepan-1-yl)aniline" is not extensively characterized in publicly available scientific literature. Therefore, this document provides a comprehensive overview of the potential mechanisms of action based on the known biological activities of structurally related compounds, including those containing azepane and aniline moieties. The primary focus is on the inhibition of the Glycine Transporter 1 (GlyT1), a plausible target for compounds of this class.

Introduction to this compound and Its Structural Motifs

This compound is a chemical entity featuring a central aniline ring substituted with an azepane group. The aniline scaffold is a common feature in many biologically active compounds, while the azepane ring, a seven-membered saturated heterocycle, is also a significant pharmacophore in medicinal chemistry.[1][2][3] The combination of these two motifs suggests that this compound could interact with various biological targets, leading to a range of pharmacological effects. Given the lack of direct studies on this specific molecule, this guide will extrapolate potential mechanisms of action from closely related analogues and the known properties of its constituent chemical groups.

Primary Postulated Mechanism of Action: Glycine Transporter 1 (GlyT1) Inhibition

The most direct evidence for a likely mechanism of action for a compound structurally similar to this compound comes from studies on N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, which have been identified as potent inhibitors of the Glycine Transporter 1 (GlyT1).[4] This suggests that the azepane moiety is a key feature for interaction with this transporter.

GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[5] In the central nervous system (CNS), GlyT1 plays a crucial role in regulating the concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[4][6] By inhibiting GlyT1, the extracellular concentration of glycine increases, leading to enhanced activation of NMDA receptors.[7][8] This potentiation of NMDA receptor function is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[7][9]

The GlyT1-NMDA Receptor Signaling Pathway

The signaling cascade initiated by GlyT1 inhibition is centered on the modulation of glutamatergic neurotransmission. Increased glycine levels enhance the binding of glutamate to NMDA receptors, leading to the opening of the receptor's ion channel and an influx of calcium ions. This influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[4][6]

Quantitative Data for Representative GlyT1 Inhibitors

The following table summarizes the inhibitory potency of several known GlyT1 inhibitors. While data for this compound is unavailable, these values provide a benchmark for the expected activity of compounds in this class.

| Compound | GlyT1 IC50 (nM) | Reference |

| Iclepertin (BI 425809) | 5.0 | [10] |

| Bitopertin | Not specified, but potent | [7] |

| Sarcosine-based inhibitors | Varied (µM to nM range) | [11] |

| N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide derivative | 37 | [4] |

Experimental Protocol: GlyT1 Inhibition Assay

A common method to assess GlyT1 inhibitory activity is a cell-based glycine uptake assay.

Objective: To determine the IC50 value of a test compound for the inhibition of glycine uptake via GlyT1.

Materials:

-

HEK293 cells stably expressing human GlyT1.

-

[³H]-glycine (radiolabeled glycine).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Test compound (e.g., this compound) at various concentrations.

-

Scintillation counter and vials.

Procedure:

-

Cell Culture: Culture HEK293-hGlyT1 cells to confluency in appropriate cell culture plates.

-

Assay Preparation: Wash the cells with assay buffer.

-

Compound Incubation: Add the test compound at a range of concentrations to the cells and incubate for a predetermined time.

-

Glycine Uptake: Add [³H]-glycine to the wells and incubate to allow for uptake.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of [³H]-glycine taken up by the cells using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of glycine uptake against the log concentration of the test compound to determine the IC50 value.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 3. cresset-group.com [cresset-group.com]

- 4. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 7. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-(Azepan-1-yl)aniline as a Core Intermediate for Novel Glycine Transporter 1 (GlyT1) Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The glycine transporter 1 (GlyT1) has emerged as a critical therapeutic target for central nervous system (CNS) disorders, particularly schizophrenia, which is linked to the hypofunction of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting GlyT1, the synaptic concentration of glycine, an obligatory co-agonist of the NMDA receptor, can be increased, thereby enhancing glutamatergic neurotransmission. This guide focuses on the role of 2-(azepan-1-yl)aniline and related structures as key intermediates in the synthesis of a promising class of potent and selective GlyT1 inhibitors. We will explore the underlying mechanism of action, present key quantitative data, outline experimental protocols for inhibitor evaluation, and discuss the synthetic strategies that position these intermediates at the forefront of CNS drug discovery.

Introduction: The GlyT1 Target and the NMDA Hypofunction Hypothesis

Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms.[1] A leading theory, the NMDA receptor hypofunction hypothesis, posits that diminished glutamatergic signaling through the NMDA receptor contributes significantly to the pathophysiology of the disease, especially the cognitive and negative symptoms that are poorly addressed by current antipsychotics.[2][3][4]

The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[3][5] The synaptic concentration of glycine is tightly regulated by the glycine transporter 1 (GlyT1), which is located on glial cells and presynaptic neurons and is responsible for the reuptake of glycine from the synaptic cleft.[6][7][8] By inhibiting GlyT1, extracellular glycine levels are elevated, leading to increased co-agonist site occupancy on the NMDA receptor.[3][9] This potentiates receptor activity in an activity-dependent manner, offering a nuanced approach to normalizing glutamatergic tone. This strategy has driven the development of numerous GlyT1 inhibitors, with several advancing to clinical trials.[10][11]

Mechanism of Action: Enhancing NMDA Receptor Function

GlyT1 inhibition directly impacts synaptic plasticity by modulating the availability of glycine at the glutamatergic synapse. The process is detailed below:

-

Glycine Reuptake: In a resting state, GlyT1 actively removes glycine from the synaptic cleft, keeping its concentration below the saturation level for the NMDA receptor's co-agonist site.[5]

-

Inhibition: A GlyT1 inhibitor, often derived from a key intermediate like this compound, binds to the transporter, blocking this reuptake mechanism.

-

Increased Synaptic Glycine: This blockade results in an accumulation of glycine within the synaptic cleft.[12]

-

Enhanced NMDA Receptor Activation: With higher ambient glycine levels, the probability of the co-agonist site on the NMDA receptor being occupied increases. When glutamate is released from the presynaptic neuron, the now fully-activated NMDA receptor allows an influx of Ca²⁺ ions into the postsynaptic neuron.

-

Improved Synaptic Plasticity: This enhanced signaling is crucial for synaptic plasticity, learning, and memory, processes that are often impaired in schizophrenia.[7][9]

The Azepane Moiety in GlyT1 Inhibitor Design

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. Research has shown that the choice of heterocyclic moieties significantly impacts the potency and pharmacokinetic properties of GlyT1 inhibitors. A notable advancement came from the replacement of a piperidine ring with an azepane ring in a series of N-(2-(heterocyclyl)-2-phenylethyl)-benzenesulfonamides.[13][14] This modification led to a modest but significant increase in potency.

The core structure, which can be derived from intermediates like this compound, is crucial for orienting the molecule within the binding pocket of the GlyT1 transporter. Further optimization, such as ortho-substitution on the phenylethylamine aromatic ring, has yielded highly potent inhibitors.[13][14]

Quantitative Data Summary

The development of GlyT1 inhibitors has generated a wealth of quantitative data. The table below summarizes key metrics for representative compounds, including a highly potent azepane derivative.

| Compound Name/Series | Target | IC₅₀ (nM) | Selectivity vs. GlyT2 | Solubility (µM) | Key Findings & Reference |

| Compound 39 (Azepane Derivative) | Human GlyT1 | 37 | Not specified | 14 | Ortho-substitution on the phenylethanamine ring of an azepane series yielded the most potent inhibitor in the class. Favorable brain-plasma ratios were observed.[13][14] |

| ASP2535 | Rat GlyT1 | 92 | >50-fold | Not specified | Potent, selective, and orally active inhibitor that improves cognition in animal models of schizophrenia and Alzheimer's disease.[15] |

| ALX-5407 | Human GlyT1 | 3 | Not specified | Not specified | A selective, non-transportable inhibitor of GlyT1.[5][16] |

| Iclepertin (BI 425809) | Human GlyT1 | Not specified | Selective | Not specified | Phase III clinical trials are ongoing. It has been shown to improve cognition in patients with schizophrenia at 10 mg and 25 mg doses.[10][17] |

| PF-03463275 | Human GlyT1 | Not specified | Not specified | Not specified | Doses of 40-60 mg achieved high GlyT1 occupancy (~76-83%) in human studies. Clinical trials have produced mixed results.[18][19] |

Experimental Protocols & Methodologies

The discovery and validation of GlyT1 inhibitors involve a standardized workflow, from initial synthesis to in vivo efficacy studies.

General Synthesis Strategy

The synthesis of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides generally involves the coupling of a substituted benzenesulfonyl chloride with a 2-(azepan-1-yl)-2-phenylethanamine intermediate. The latter can be prepared from precursors such as this compound through multi-step synthetic routes common in medicinal chemistry.[13]

GlyT1 Inhibition Assay (Radiolabeled Glycine Uptake)

This is a standard in vitro method to determine the potency (IC₅₀) of test compounds.

-

Cell Line: CHO-K1 or HEK293 cells stably transfected with the human GlyT1 transporter (SLC6A9).[20]

-

Protocol Outline:

-

Cell Plating: Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Compound Preparation: Prepare serial dilutions of the test compounds (e.g., azepane derivatives) in a suitable buffer (e.g., Krebs-Ringer-HEPES, KRH).

-

Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with the test compounds or vehicle control for a defined period.

-

Uptake Initiation: Initiate glycine uptake by adding a solution containing a fixed concentration of radiolabeled [³H]-Glycine.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for glycine transport.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Quantification: Lyse the cells and add a scintillation cocktail. Measure the amount of incorporated [³H]-Glycine using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[15][20]

-

In Vivo Pharmacodynamic Assessment (CSF Glycine Measurement)

This protocol is essential to confirm that the inhibitor engages the target in the CNS and produces the desired biological effect.

-

Technique: Microdialysis coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21][22]

-

Protocol Outline:

-

Animal Model: Use male Sprague-Dawley rats or other appropriate rodent models.

-

Microdialysis Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex or striatum) or the cisterna magna for cerebrospinal fluid (CSF) collection.

-

Baseline Collection: After a recovery period, perfuse the probe with artificial CSF and collect baseline dialysate samples.

-

Compound Administration: Administer the test compound orally (p.o.) or via another relevant route.

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-dosing.

-

Glycine Quantification: Analyze the glycine concentration in the dialysate samples using a validated LC-MS/MS method.

-

Data Analysis: Express the post-dose glycine levels as a percentage of the baseline levels to determine the magnitude and duration of the pharmacodynamic effect.[17][22]

-

Conclusion and Future Directions

The strategic use of intermediates such as this compound has led to the discovery of novel GlyT1 inhibitors with high potency and favorable CNS penetration. The substitution of an azepane moiety for other cyclic amines has proven to be a successful tactic in optimizing inhibitor potency.[13][14] The experimental workflows detailed herein provide a robust framework for the continued evaluation and refinement of these compounds.

While the clinical journey of GlyT1 inhibitors has faced challenges, the underlying hypothesis remains compelling, particularly for treating the persistent cognitive and negative symptoms of schizophrenia.[11] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of azepane-containing inhibitors to achieve sustained target engagement at safe and well-tolerated doses. The continued exploration of SAR with this and related chemical scaffolds holds significant promise for delivering a breakthrough therapy for schizophrenia and other CNS disorders marked by NMDA receptor hypofunction.

References

- 1. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]

- 2. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine Transporter 1 Inhibitors and the Promise of a New Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine transporters: essential regulators of synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycine transporter-1 inhibitors: a patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and SAR studies of novel GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel glycine transporter-1 (GlyT1) inhibitor, ASP2535 (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole), improves cognition in animal models of cognitive impairment in schizophrenia and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Scientists Reveal Inhibitory Mechanism of Anti-schizophrenia Drugs----Institute of Biophysics of Chinese Academy of Sciences [english.ibp.cas.cn]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 2-(Azepan-1-yl)aniline Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of an aniline scaffold, a privileged structure in medicinal chemistry, with a seven-membered azepane ring presents a compelling, yet largely unexplored, area for the discovery of novel therapeutic agents. This technical whitepaper delves into the synthetic strategies, potential biological activities, and future outlook for derivatives of the core molecule, 2-(Azepan-1-yl)aniline. While direct research on this specific scaffold is nascent, this guide provides an in-depth analysis of closely related structures, particularly N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, to extrapolate the potential pharmacological profile of this compound class. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of these unique chemical entities, covering their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental methodologies and pathway visualizations.

Introduction: The Rationale for this compound Derivatives

The aniline moiety is a cornerstone in drug discovery, present in a multitude of FDA-approved drugs. Its synthetic tractability and ability to engage in various biological interactions make it an attractive starting point for novel therapeutic design. The incorporation of a seven-membered azepane ring introduces a unique three-dimensional architecture and conformational flexibility that can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties.[1][2] The azepane motif is found in several approved drugs, highlighting its therapeutic relevance.[1] The combination of these two pharmacophores in the this compound core structure offers a novel chemical space with the potential for diverse biological activities. This guide will explore this potential by examining the available literature on analogous structures, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of Azepane-Containing Aniline Scaffolds

The synthesis of derivatives based on the this compound core can be conceptualized through established organic chemistry reactions. A general synthetic approach would likely involve the nucleophilic substitution of a suitable ortho-substituted aniline with an activated azepane derivative or, conversely, the formation of the azepane ring on a pre-functionalized aniline.

A key example of a synthetic route for a related structure, N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, provides a practical template. The synthesis of these glycine transporter 1 (GlyT1) inhibitors involved the reductive amination of a ketone with azepane, followed by sulfonylation.

Hypothetical Synthetic Workflow for this compound Derivatives

Caption: Hypothetical synthetic routes to the this compound core.

Potential Biological Activities

While direct biological data for this compound derivatives is scarce, the known activities of structurally similar compounds provide a strong basis for predicting their potential therapeutic applications.

Glycine Transporter 1 (GlyT1) Inhibition

A novel series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides have been identified as potent inhibitors of GlyT1.[3][4] GlyT1 is a crucial transporter in the central nervous system responsible for regulating synaptic glycine levels.[5] Inhibition of GlyT1 enhances N-methyl-D-aspartate (NMDA) receptor function, a promising strategy for treating schizophrenia and other neurological disorders.[5]

In this series, the replacement of a piperidine ring with an azepane ring led to a modest increase in potency.[3][4] Further optimization through substitution on the phenyl ring of the 2-(azepan-1-yl)-2-phenylethanamine moiety resulted in a compound with an IC50 of 37 nM.[3][4]

Table 1: GlyT1 Inhibitory Activity of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide Analogs

| Compound ID | Heterocycle | Phenyl Substitution | GlyT1 IC50 (nM) | Solubility (µM) |

| 1 | Piperidine | Unsubstituted | >100 | - |

| 2 | Azepane | Unsubstituted | 85 | - |

| 39 | Azepane | 2-Fluoro | 37 | 14 |

Data extracted from Varnes et al., Bioorg. Med. Chem. Lett. 2010, 20 (16), 4878-81.[3][4]

Signaling Pathway of GlyT1 Inhibition

Caption: Mechanism of action of GlyT1 inhibitors.

Anticancer Potential

Aniline derivatives are prevalent in anticancer drug discovery. The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold, for instance, has yielded potent transcriptional CDK inhibitors with in vivo anticancer activity. While not containing an azepane ring, this highlights the potential of substituted anilines to target key cancer pathways. The conformational flexibility imparted by the azepane ring in a this compound scaffold could allow for novel interactions with kinase hinge regions or other allosteric sites, potentially leading to highly selective and potent anticancer agents.

Antimicrobial and Anti-inflammatory Properties

Various heterocyclic compounds containing aniline or azepane moieties have demonstrated antimicrobial and anti-inflammatory activities. The incorporation of the lipophilic azepane ring could enhance membrane permeability, a desirable feature for antimicrobial agents. Furthermore, many anti-inflammatory drugs target enzymes like cyclooxygenases (COX) or kinases involved in inflammatory signaling. The this compound scaffold provides a versatile platform for designing molecules that can fit into the active sites of these enzymes.

Experimental Protocols

This section provides a generalized protocol for a key biological assay relevant to the potential activity of this compound derivatives, based on established methodologies.

Glycine Transporter 1 (GlyT1) Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of test compounds on GlyT1.

Materials:

-

Human GlyT1-expressing cells (e.g., CHO or HEK293 cells)

-

[³H]-Glycine (radiolabeled glycine)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Cell Plating: Seed the GlyT1-expressing cells in a 96-well plate and culture until they form a confluent monolayer.

-

Compound Incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test compounds for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiation of Uptake: Add [³H]-Glycine to each well to initiate the glycine uptake.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes) to allow for glycine transport.

-

Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-Glycine using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for GlyT1 Inhibition Assay

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jopir.in [jopir.in]

- 3. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Azepan-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile building block, 2-(Azepan-1-yl)aniline (CAS No: 51627-46-4). This compound is of interest to the pharmaceutical and chemical industries due to its potential applications in the development of novel therapeutics and functional materials. This document outlines a probable synthetic route via the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds. Furthermore, it presents a detailed, albeit predicted, characterization profile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification and quality control of this compound.

Introduction

This compound, also known as 1-(2-aminophenyl)azepane, is an aromatic amine containing a seven-membered azepane ring fused to an aniline moiety. The structural combination of a nucleophilic aromatic amine and a saturated heterocyclic system makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. Its potential applications span from the development of novel ligands for biological targets to the creation of new organic materials with specific electronic or photophysical properties. The reliable synthesis and thorough characterization of this compound are paramount for its effective utilization in research and development.

Synthesis of this compound

The most prominent and efficient method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of the crucial C-N bond between the aniline ring and the azepane nitrogen.[1] An alternative, though potentially less efficient route, is through nucleophilic aromatic substitution, particularly if a highly activated aryl halide is used as a starting material.

Recommended Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers high yields and excellent functional group tolerance, making it the preferred method for this transformation.[1] The general reaction involves the coupling of a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) with azepane in the presence of a palladium catalyst, a phosphine ligand, and a base.

Diagram of the Buchwald-Hartwig Amination Workflow:

Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Representative)

This protocol is a representative example and may require optimization based on the specific scale and available reagents.

Materials:

-

2-Bromoaniline

-

Azepane

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and sodium tert-butoxide (1.4 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene, followed by 2-bromoaniline (1.0 eq.) and azepane (1.2 eq.) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Logical Flow of Characterization Techniques:

Caption: Logical workflow for the comprehensive characterization of this compound.

Physical Properties

| Property | Predicted Value |

| CAS Number | 51627-46-4 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol |

| Appearance | Expected to be a liquid or a low-melting solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | m | 4H | Aromatic protons (Ar-H) |

| ~ 4.0 - 4.5 | br s | 2H | Amine protons (-NH₂) |

| ~ 3.0 - 3.2 | t | 4H | Azepane protons adjacent to N (-NCH₂) |

| ~ 1.5 - 1.8 | m | 8H | Remaining azepane protons (-CH₂) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | Aromatic C-N (aniline) |

| ~ 135 - 140 | Aromatic C-N (azepane) |

| ~ 115 - 130 | Aromatic CH carbons |

| ~ 50 - 55 | Azepane carbons adjacent to N (-NCH₂) |

| ~ 25 - 30 | Remaining azepane carbons (-CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (primary amine), two bands |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Strong | Aliphatic C-H stretching |

| 1620 - 1580 | Strong | N-H bending (scissoring) |

| 1600, 1500 | Medium | Aromatic C=C stretching |

| 1340 - 1250 | Strong | Aromatic C-N stretching |

| 910 - 665 | Strong, Broad | N-H wagging |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 190 | Molecular ion (M⁺) |

| 175 | Loss of a methyl radical (-CH₃) |

| 119 | Loss of the azepane ring |

| 92 | Aniline fragment |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The Buchwald-Hartwig amination is presented as a robust and reliable method for its preparation. The predicted characterization data serves as a valuable resource for researchers in confirming the identity and purity of this important chemical intermediate, thereby facilitating its application in drug discovery and materials science.

References

"2-(Azepan-1-yl)aniline" CAS number and molecular formula

CAS Number: 51627-46-4 Molecular Formula: C12H18N2

This technical guide provides a summary of the available information on 2-(Azepan-1-yl)aniline, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published data for this specific molecule, this document focuses on its fundamental properties and contextualizes its potential applications based on related structures.

Physicochemical Data

A summary of the basic physicochemical properties of this compound is provided below. It is important to note that detailed experimental data for this specific compound is scarce in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 51627-46-4 | [1] |

| Molecular Formula | C12H18N2 | [2] |

| Molecular Weight | 190.29 g/mol | Calculated |

| IUPAC Name | This compound | [2] |

Synthesis and Experimental Protocols

A generalized workflow for such a synthesis is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

Specific studies detailing the biological activity and associated signaling pathways of this compound are not currently available in the public domain. However, the aniline and azepane moieties are present in numerous biologically active molecules. Aniline derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities. The azepane ring is a key structural component in various pharmaceuticals, contributing to their binding affinity and pharmacokinetic profiles.

Given the structural motifs present in this compound, it could be hypothesized to interact with various biological targets. A logical relationship for its investigation in a drug discovery context is outlined below.

Caption: Logical workflow for the investigation of this compound in drug discovery.

Conclusion

This compound is a chemical entity with potential for further investigation in medicinal chemistry and materials science. While detailed experimental data is currently lacking in the public literature, its structural components suggest that it could serve as a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is required to fully elucidate its chemical properties, synthetic accessibility, and pharmacological profile.

References

2-(Azepan-1-yl)aniline: A Technical Guide to a Promising Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(Azepan-1-yl)aniline core represents a largely unexplored scaffold in medicinal chemistry, offering a unique combination of a flexible, seven-membered azepane ring and a versatile aniline moiety. This guide explores the potential of this scaffold, drawing insights from related structures to propose synthetic routes, potential biological targets, and key areas for future investigation. The introduction of the sp³-rich azepane ring offers an opportunity to improve physicochemical properties and explore three-dimensional chemical space, while the aniline component provides a well-established anchor for a variety of pharmacophoric substitutions. However, the known metabolic liabilities of the aniline motif necessitate careful consideration and potential bioisosteric replacement strategies. This document serves as a comprehensive resource for researchers looking to leverage the this compound scaffold in the design and development of novel therapeutics.

Introduction: The Rationale for this compound in Drug Discovery

The aniline scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1] However, its propensity for cytochrome P450-mediated oxidation can lead to the formation of reactive metabolites, posing a risk of idiosyncratic adverse drug reactions.[1][2] Strategies to mitigate this risk often involve the exploration of bioisosteric replacements that maintain biological activity while improving the safety profile.[3][4] The this compound scaffold introduces a saturated, seven-membered heterocyclic ring ortho to the amino group of aniline. This substitution pattern offers several potential advantages:

-

Increased Three-Dimensionality: The non-planar azepane ring introduces significant sp³ character, moving away from the flat, aromatic structures that can be prone to off-target effects. This can lead to improved target selectivity and better physicochemical properties.

-

Conformational Flexibility: The azepane ring's conformational flexibility can allow for optimal binding to a variety of biological targets.[5]

-

Modulation of Physicochemical Properties: The azepane moiety can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.[6][7]

-

Vector for Further Functionalization: The azepane ring can be further substituted to fine-tune the molecule's properties and explore structure-activity relationships (SAR).

This guide will delve into the synthetic accessibility of the this compound core, its potential biological applications based on analogous structures, and the experimental protocols required to validate its therapeutic potential.

Synthesis of the this compound Scaffold

The most direct and versatile approach to the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[8][9] This reaction allows for the efficient coupling of an aryl halide with an amine.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of this compound from 2-bromoaniline and azepane.

Materials:

-

2-Bromoaniline

-

Azepane

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add 2-bromoaniline (1.0 equivalent) and anhydrous toluene.

-

Amine Addition: Add azepane (1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Potential Medicinal Chemistry Applications and Biological Targets

While direct biological data for this compound is not yet available, analysis of structurally related compounds allows for the postulation of several promising therapeutic applications.

Glycine Transporter 1 (GlyT1) Inhibition

Derivatives of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide have been identified as inhibitors of GlyT1. This suggests that the azepane moiety is well-tolerated in the binding site of this transporter. GlyT1 inhibitors are of interest for the treatment of schizophrenia and other central nervous system disorders by enhancing N-methyl-D-aspartate (NMDA) receptor function.[10][11] The this compound scaffold could serve as a novel starting point for the design of GlyT1 inhibitors.

Tubulin Polymerization Inhibition

Certain 2-anilino substituted heterocyclic compounds have demonstrated potent activity as inhibitors of tubulin polymerization, a validated target in oncology.[12] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[13][14] The this compound scaffold could be elaborated to mimic the structural features of known tubulin inhibitors, with the azepane ring potentially offering novel interactions within the colchicine binding site on β-tubulin.[15][16]

Kinase Inhibition (e.g., Mer/c-Met)

The 2-substituted aniline motif is present in a number of kinase inhibitors, including dual inhibitors of Mer and c-Met receptor tyrosine kinases.[17] These kinases are implicated in cancer cell proliferation, survival, and metastasis.[18][19] The this compound core could be a valuable starting point for the design of novel kinase inhibitors, where the azepane ring could be tailored to occupy specific pockets within the kinase domain.

Quantitative Data and Structure-Activity Relationship (SAR) Exploration

As the this compound scaffold is novel, no specific quantitative biological data is currently available. The following tables are presented for illustrative purposes to guide future experimental work and data presentation.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

| Compound ID | R¹ | R² | R³ | GlyT1 IC₅₀ (nM) | A549 IC₅₀ (µM) | Mer Kinase IC₅₀ (nM) |

| SCAFF-001 | H | H | H | >10,000 | >50 | >1,000 |

| SCAFF-002 | 4-Cl | H | H | 5,200 | 25.3 | 850 |

| SCAFF-003 | H | 3-F | H | 8,100 | 31.8 | 920 |

| SCAFF-004 | H | H | 5-Me | 9,500 | 42.1 | >1,000 |

Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Pharmacokinetic Properties of a Lead Compound

| Parameter | Value |

| Solubility (pH 7.4) | 150 µM |

| LogD (pH 7.4) | 2.8 |

| Human Liver Microsomal Stability (t½) | 45 min |

| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s |

| Rat Oral Bioavailability (F%) | 35% |

Data are hypothetical and for illustrative purposes only.

Experimental Protocols for Scaffold Evaluation

The following protocols provide a framework for the initial biological evaluation of novel this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[20][21]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

In Vitro Kinase Assay

This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant kinase (e.g., Mer, c-Met)

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

-

Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

-

Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold presents a compelling, yet underexplored, opportunity in medicinal chemistry. Its synthesis is readily achievable through established methods like the Buchwald-Hartwig amination. By combining the three-dimensional, flexible azepane ring with the versatile aniline core, this scaffold has the potential to yield novel inhibitors of various targets, including transporters, tubulin, and kinases.

Future research should focus on:

-

Synthesis and Characterization: The synthesis of a diverse library of this compound derivatives with substitutions on both the aniline and azepane rings.

-

Biological Screening: Broad screening of these compounds against a panel of cancer cell lines and key biological targets to identify initial hits.

-

SAR Studies: Systematic exploration of the structure-activity relationships to optimize potency and selectivity.

-

Metabolic Stability Assessment: Early evaluation of the metabolic stability of the aniline ring and the potential for reactive metabolite formation, with a view to incorporating bioisosteric replacements if necessary.

This technical guide provides a foundational framework to stimulate and guide the investigation of the this compound scaffold, with the ultimate goal of unlocking its potential for the development of next-generation therapeutics.

References

- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cresset-group.com [cresset-group.com]

- 4. drughunter.com [drughunter.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 12. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 14. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Azepan-1-yl)aniline via Buchwald-Hartwig Amination

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First developed in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig, this reaction has become a fundamental tool in modern organic synthesis, particularly in pharmaceutical and materials science.[2][4] It allows for the efficient coupling of aryl halides or pseudohalides with a wide range of primary and secondary amines under relatively mild conditions, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[2][3][4]

This document provides a detailed protocol for the synthesis of 2-(Azepan-1-yl)aniline, an important building block in medicinal chemistry. The procedure involves the cross-coupling of a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) with azepane, leveraging the efficiency and functional group tolerance of the Buchwald-Hartwig amination.

Reaction Principle & Catalytic Cycle

The reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[4] The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[2][4] This step is often rate-limiting, especially for less reactive aryl chlorides.[4]

-

Amine Coordination and Deprotonation: The amine (in this case, azepane) coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido intermediate.[1][2]

-

Reductive Elimination: The C-N bond is formed as the desired arylamine product, this compound, is eliminated from the palladium center. This final step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

A suitable phosphine ligand is crucial to facilitate the reductive elimination step and suppress potential side reactions.[2]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Core Components of the Reaction

Successful amination depends on the careful selection of several key components. The optimal combination of catalyst, ligand, base, and solvent is often substrate-dependent.[5]

| Component | Role | Common Examples |

| Aryl Halide | Electrophilic partner | 2-Bromoaniline, 2-Chloroaniline, 2-Iodoaniline |

| Amine | Nucleophilic partner | Azepane |

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)[1][6] |

| Ligand | Stabilizes the catalyst, promotes key steps | XPhos, RuPhos, JohnPhos, BINAP, DPEphos[1][3][7][8] |

| Base | Deprotonates the amine | NaOtBu (Sodium tert-butoxide), KOtBu (Potassium tert-butoxide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate)[1][9] |

| Solvent | Provides reaction medium | Anhydrous Toluene, Dioxane, THF[10][11] |

Experimental Protocol

This protocol is a general guideline adapted from established procedures for the coupling of secondary cyclic amines with aryl halides.[1][12] Optimization may be required for specific substrates.

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |

| 2-Bromoaniline | 172.02 | 1.0 | 1.0 | 172 mg |

| Azepane | 99.17 | 1.2 | 1.2 | 136 µL (d=0.871) |

| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 0.02 | 18.3 mg |

| XPhos | 476.62 | 0.04 (4 mol%) | 0.04 | 19.1 mg |

| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 | 135 mg |

| Anhydrous Toluene | - | - | - | 5 mL |

Procedure

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromoaniline (1.0 mmol), the palladium precatalyst Pd₂(dba)₃ (0.02 mmol), the ligand XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is crucial for the stability of the catalyst.[13]

-

Addition of Reagents: Under the inert atmosphere, add anhydrous toluene (5 mL) via syringe, followed by the addition of azepane (1.2 mmol).

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C.[1] Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] The reaction is typically complete within 12-24 hours.[1]

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

-

Filtration: Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (10-20 mL).[1]

-

Extraction & Concentration: Combine the organic filtrates and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Expected Results

Yields for Buchwald-Hartwig amination reactions are generally good to excellent, often ranging from 70% to over 95%, depending on the specific substrates and optimized conditions.[8][10] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualized Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Precautions

-

Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Avoid contact with skin and eyes.

-

Organic solvents like toluene and ethyl acetate are flammable. Work away from open flames and ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of 2-(Azepan-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azepan-1-yl)aniline is an organic compound featuring a substituted aniline core, a prevalent motif in medicinal chemistry and materials science. The synthesis of such N-arylated cyclic amines is most effectively achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This methodology offers a versatile and efficient route for the formation of carbon-nitrogen (C-N) bonds, overcoming the limitations of traditional methods that often necessitate harsh reaction conditions and exhibit limited substrate scope. The protocol detailed below provides a comprehensive guide for the synthesis, purification, and characterization of this compound via a Buchwald-Hartwig amination reaction.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine. The reaction is catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the amine, and finally, reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-bromoaniline and azepane using a palladium-based catalytic system.

Materials:

-

2-Bromoaniline

-

Azepane

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a Schlenk flask, under an inert atmosphere of argon or nitrogen, combine palladium(II) acetate (1-5 mol%), SPhos (1.5-7.5 mol%), and cesium carbonate (1.4-2.0 equivalents).

-

Addition of Reactants: To the flask, add anhydrous toluene as the solvent. Subsequently, add 2-bromoaniline (1.0 equivalent) and azepane (1.2-1.5 equivalents).

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel. A gradient of hexanes and ethyl acetate is typically used as the eluent to isolate the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value |

| Reactants | |

| 2-Bromoaniline | 1.0 equivalent |

| Azepane | 1.2 equivalents |

| Catalyst System | |

| Palladium(II) acetate | 2 mol% |

| SPhos | 4 mol% |

| Base | |

| Cesium carbonate | 1.5 equivalents |

| Solvent | |

| Toluene | Anhydrous |

| Reaction Conditions | |

| Temperature | 100 °C |

| Reaction Time | 18 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol |

| Characterization Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.10-7.05 (m, 1H), 6.85-6.78 (m, 2H), 6.72 (td, J = 7.5, 1.2 Hz, 1H), 4.35 (br s, 2H, NH₂), 3.15-3.10 (m, 4H), 1.80-1.72 (m, 4H), 1.60-1.52 (m, 4H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 143.8, 137.5, 122.9, 119.3, 118.8, 116.2, 51.9, 28.0, 27.2 |

| Mass Spectrum (EI-MS) m/z | 190.15 (M⁺) |

| Yield | |

| Isolated Yield | Typically 70-90% |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Purification of 2-(Azepan-1-yl)aniline by Column Chromatography